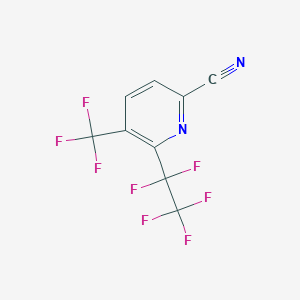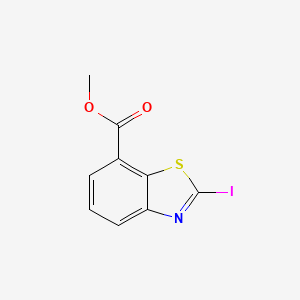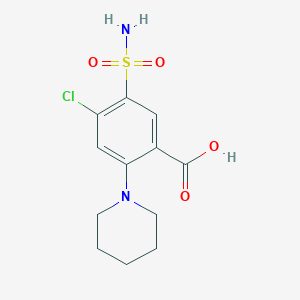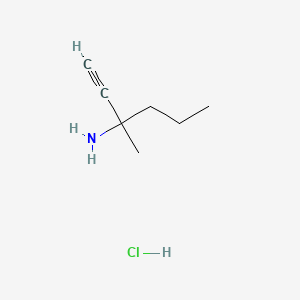![molecular formula C21H21NO3S B12120586 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- CAS No. 927979-07-5](/img/structure/B12120586.png)
4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-propylphenol with formaldehyde to form 4-(4-propylphenoxy)methylphenol. This intermediate is then reacted with thiazole-4-acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.
Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the structure of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-.
Uniqueness
The uniqueness of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
927979-07-5 |
|---|---|
Formule moléculaire |
C21H21NO3S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[2-[4-[(4-propylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24) |
Clé InChI |
RRIXATVMWMWIPS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)







![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)

![N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide](/img/structure/B12120570.png)


